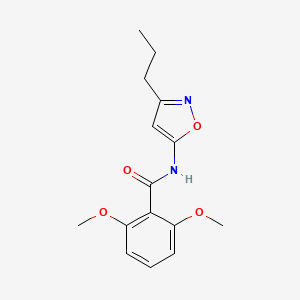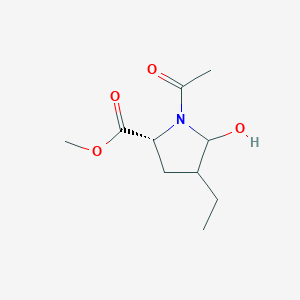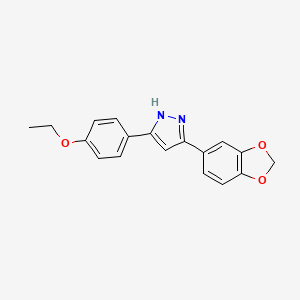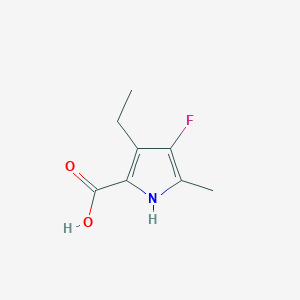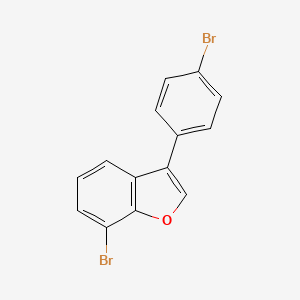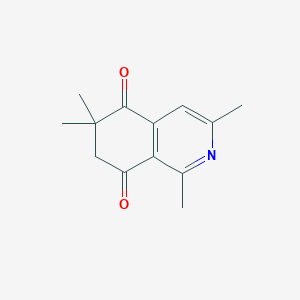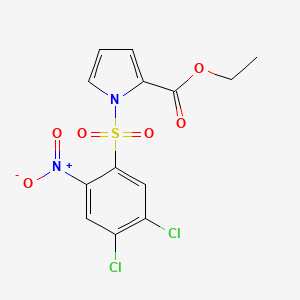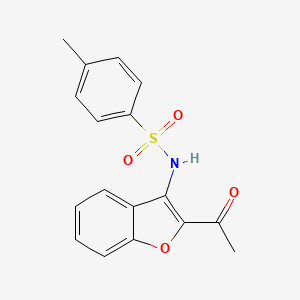![molecular formula C12H12N2O5 B12889217 3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid CAS No. 919082-61-4](/img/structure/B12889217.png)
3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a nitrophenyl group, a dihydroisoxazole ring, and a propanoic acid moiety
Métodos De Preparación
The synthesis of 3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a nitroalkane and a base.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction of a suitable aromatic precursor.
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide and a suitable catalyst.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The isoxazole ring can be hydrolyzed under acidic or basic conditions to form corresponding open-chain compounds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and electrophiles (e.g., halogens, sulfonyl chlorides). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The isoxazole ring can interact with enzymes and receptors, modulating their activity and affecting various biological processes. The propanoic acid moiety can influence the compound’s solubility and bioavailability, affecting its distribution and efficacy in biological systems.
Comparación Con Compuestos Similares
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid can be compared with other similar compounds, such as:
3-(4-Hydroxy-3-nitrophenyl)propanoic acid: This compound has a hydroxy group instead of the isoxazole ring, which affects its chemical reactivity and biological activity.
3-(3-Nitrophenyl)propanoic acid:
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid: This compound has an acetic acid moiety instead of the propanoic acid group, which affects its solubility and bioavailability.
The uniqueness of 3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid lies in its combination of the nitrophenyl group, isoxazole ring, and propanoic acid moiety, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
919082-61-4 |
|---|---|
Fórmula molecular |
C12H12N2O5 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
3-[3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C12H12N2O5/c15-12(16)5-4-10-7-11(13-19-10)8-2-1-3-9(6-8)14(17)18/h1-3,6,10H,4-5,7H2,(H,15,16) |
Clave InChI |
OHKZMGSRVKZUGM-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


